N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide
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Overview
Description
N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a phenothiazine core, and a carboxamide group, which together contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Naphthalen-1-ylmethylamine: This intermediate can be synthesized by reacting naphthalene with formaldehyde and ammonia under acidic conditions to form naphthalen-1-ylmethylamine.
Synthesis of Phenothiazine Derivative: Phenothiazine can be synthesized through the cyclization of diphenylamine with sulfur.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenothiazine rings are replaced by other groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways:
Properties
Molecular Formula |
C24H18N2OS |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C24H18N2OS/c27-24(25-16-18-10-7-9-17-8-1-2-11-19(17)18)26-20-12-3-5-14-22(20)28-23-15-6-4-13-21(23)26/h1-15H,16H2,(H,25,27) |
InChI Key |
NPSFCECKLBGOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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